

BSJ-03-123: A Selective CDK6 Degradator for Acute Myeloid Leukemia Research

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Compound of Interest

Compound Name: BSJ-03-123

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **BSJ-03-123**, a novel Proteolysis Targeting Chimera (PROTAC), and its significant role in the field of Acute Myeloid Leukemia (AML) research. **BSJ-03-123** offers a highly selective mechanism for interrogating the function of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated therapeutic target in various malignancies, including AML.

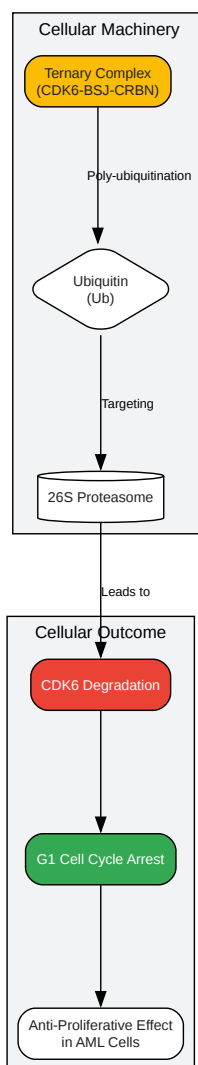
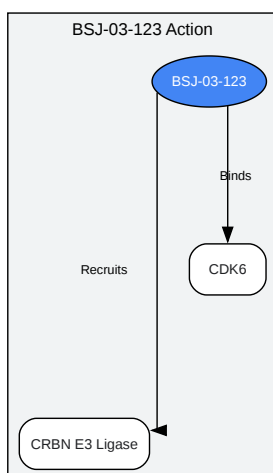
Introduction to BSJ-03-123

BSJ-03-123 is a potent and selective small-molecule degrader of CDK6.^{[1][2]} It is a heterobifunctional molecule, or PROTAC, designed to induce the degradation of its target protein rather than simply inhibiting its enzymatic activity.^[3] This is achieved by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][4]} This targeted protein degradation approach offers a powerful method to study protein function and presents a promising therapeutic modality. In the context of AML, pharmacologic degradation of CDK6 using **BSJ-03-123** has been shown to target a selective dependency of leukemia cells.^{[4][5][6]}

Mechanism of Action

BSJ-03-123 functions by inducing the formation of a ternary complex between CDK6 and CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.^{[4][7]} This proximity leads to the poly-ubiquitination of CDK6, marking it for destruction by the 26S proteasome.^[3] A

key feature of **BSJ-03-123** is its remarkable selectivity for CDK6 over its close homolog, CDK4. [4] This specificity is attributed to the molecule's ability to exploit subtle protein-interface differences between the two kinases when forming the ternary complex.[5][6] The degradation of CDK6 disrupts its role in cell cycle regulation, leading to a pronounced anti-proliferative effect in CDK6-dependent AML cell lines, which manifests as a G1 cell-cycle arrest.[1][2][4] Interestingly, this potent cytostatic effect is achieved without a measurable increase in apoptosis.[2][4]



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Caption: Mechanism of action for **BSJ-03-123** leading to CDK6 degradation.

Quantitative Data

The potency and selectivity of **BSJ-03-123** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Activity

Target	Assay Type	Potency (IC ₅₀)	Reference
CDK6/CyclinD1	In vitro kinase inhibition	8.7 nM	[8]
CDK4/CyclinD1	In vitro kinase inhibition	41.6 nM	[8]

Table 2: Cellular Activity

Parameter	Description	Value / Concentration	Reference
Recommended Cellular Conc.	Effective concentration for CDK6 degradation	100 - 200 nM	[8]
Degradation Concentration (DC ₅₀)	Concentration for 50% target degradation	Sub-10 µM range	
Proteomics Analysis Conc.	Concentration used for selectivity profiling	250 nM (in Molt4 cells)	[9]

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of **BSJ-03-123**. The following sections detail methodologies for core assays used in its characterization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **BSJ-03-123** on cell cycle distribution in AML cell lines.

- Cell Seeding: Seed 1×10^6 AML cells per well in 24-well plates in triplicate. Allow cells to adhere or stabilize for several hours before treatment.
- Compound Treatment: Treat cells with the desired concentrations of **BSJ-03-123** (e.g., 100 nM, 200 nM) or DMSO as a vehicle control.
- Incubation: Incubate the treated cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
- Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.
- Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).
- Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS. Fix the cells by adding 800 µL of cold 70% ethanol (EtOH) dropwise while vortexing gently.
- Storage: Incubate the fixed cells for a minimum of 20 minutes at -20°C.^[6] Cells can be stored at this temperature for several days.
- Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
- Data Acquisition: Analyze the samples on a flow cytometer to measure DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Proteome-wide Selectivity by Mass Spectrometry

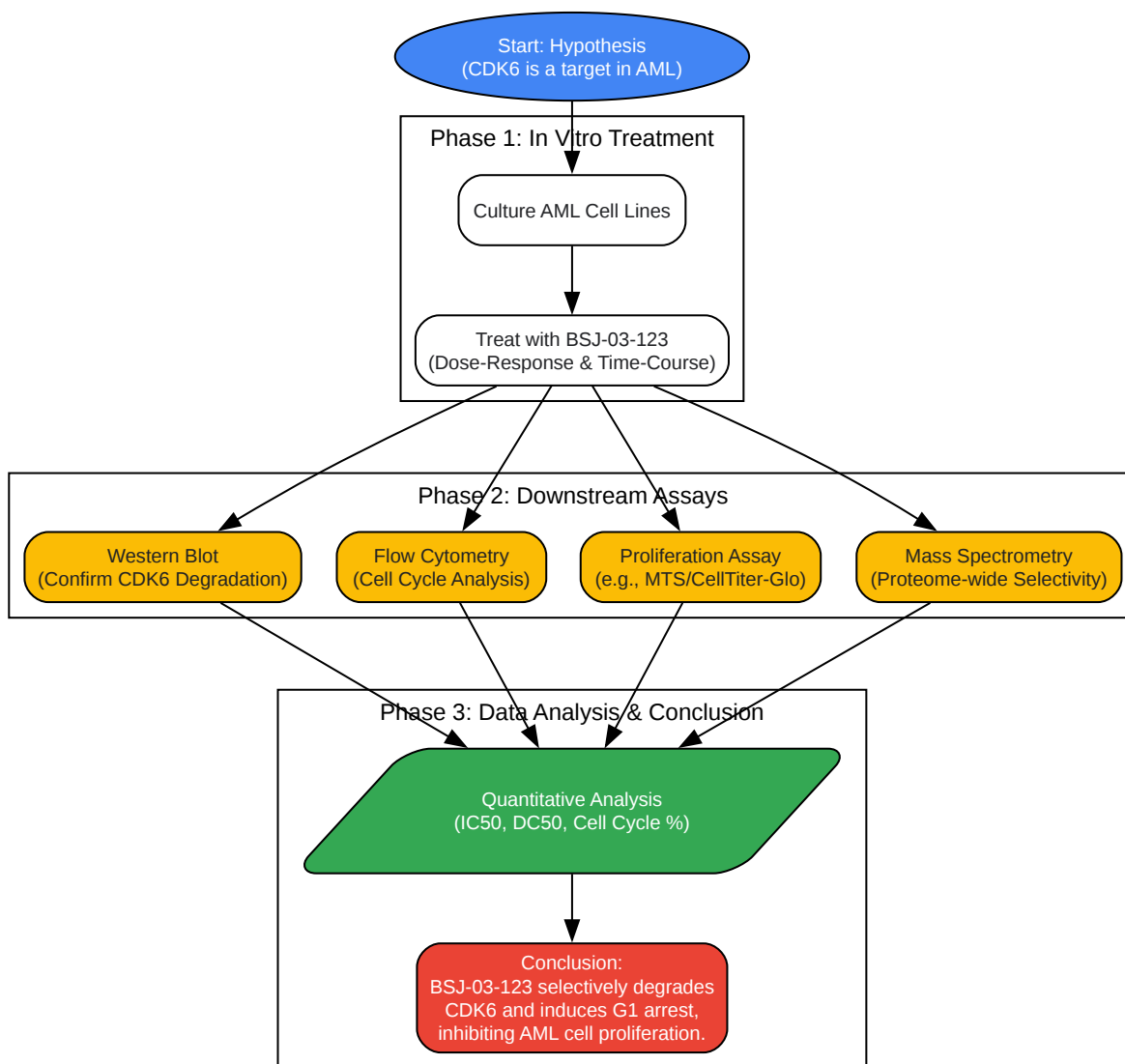
This protocol assesses the selectivity of **BSJ-03-123** by quantifying changes in the abundance of thousands of proteins following treatment.

- Cell Culture and Treatment: Culture Molt4 cells (or other relevant AML lines) to a sufficient density. Treat the cells with 250 nM **BSJ-03-123** or DMSO vehicle control for 5 hours.^[9]
- Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

- **Protein Digestion:** Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
- **Peptide Labeling (Optional but Recommended):** For multiplexed analysis, label the peptides from different conditions (e.g., DMSO vs. **BSJ-03-123**) with isobaric tags (e.g., TMT).
- **LC-MS/MS Analysis:** Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
- **Data Analysis:** Use specialized software to search the acquired spectra against a protein database to identify and quantify the proteins. Calculate the relative abundance of each protein in the **BSJ-03-123**-treated sample compared to the DMSO control.
- **Selectivity Assessment:** Generate a volcano plot or waterfall plot to visualize protein abundance changes. Selective degradation is confirmed if CDK6 is the only protein, or one of very few, showing significant downregulation.^[8]

Visualization of Experimental Workflow

The diagram below illustrates a typical experimental workflow for evaluating a targeted protein degrader like **BSJ-03-123** in AML research, from initial cell treatment to downstream data analysis.



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Caption: General experimental workflow for characterizing **BSJ-03-123** in AML.

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